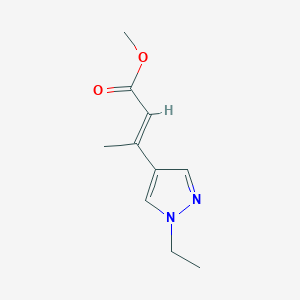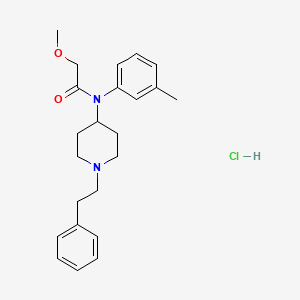![molecular formula C11H12N2O B12355077 2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile](/img/structure/B12355077.png)
2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile is a heterocyclic compound that features a seven-membered ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile typically involves the reaction of cyanoacetic acid hydrazones with appropriate cyclic ketones under reflux conditions. For example, an aqueous solution of cyanoacetic acid hydrazones and piperidine acetate is refluxed, followed by the addition of acetic acid to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms.
Applications De Recherche Scientifique
2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research has explored its use as a precursor for developing new pharmaceuticals with potential therapeutic effects.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile: This compound features a five-membered ring fused to a pyridine ring and shares similar chemical properties.
2-Oxo-hexahydroquinoline-3-carbonitriles: These compounds have a six-membered ring fused to a pyridine ring and exhibit comparable reactivity and applications.
Uniqueness
2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c12-7-9-6-8-4-2-1-3-5-10(8)13-11(9)14/h6,9H,1-5H2 |
Clé InChI |
SBEDVZYTQCCWPB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC(C(=O)N=C2CC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


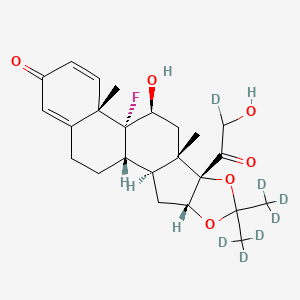
![3aH-furo[3,2-c]pyridin-4-imine](/img/structure/B12355004.png)

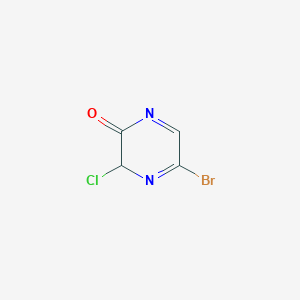
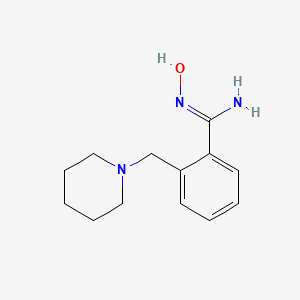
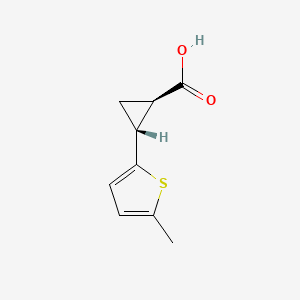

![4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one](/img/structure/B12355039.png)


![1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride](/img/structure/B12355055.png)
